2-Fluoro-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides, which are often utilized in medicinal chemistry for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 2-position of the benzene ring and a pyridin-4-ylmethyl substituent at the nitrogen atom of the amide group. Its molecular formula is and it has been studied for its potential applications in various therapeutic areas.
The synthesis of 2-fluoro-N-(pyridin-4-ylmethyl)benzamide typically involves several steps:
This synthetic route highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of 2-fluoro-N-(pyridin-4-ylmethyl)benzamide can be represented as follows:
The compound exhibits a planar structure due to resonance stabilization within the aromatic rings, which can influence its interaction with biological targets .
The reactivity of 2-fluoro-N-(pyridin-4-ylmethyl)benzamide can be explored through various chemical reactions:
The mechanism of action for compounds like 2-fluoro-N-(pyridin-4-ylmethyl)benzamide often involves interaction with specific biological targets:
The physical properties of 2-fluoro-N-(pyridin-4-ylmethyl)benzamide include:
Chemical properties include:
These properties are critical for formulation development in pharmaceutical applications .
The primary applications of 2-fluoro-N-(pyridin-4-ylmethyl)benzamide are found in medicinal chemistry:
Molecular Architecture: 2-Fluoro-N-(pyridin-4-ylmethyl)benzamide features a benzamide core substituted with fluorine at the benzene ring's ortho position (C2) and a pyridin-4-ylmethyl group attached to the amide nitrogen. The molecular formula is C₁₃H₁₁FN₂O (MW: 230.24 g/mol), with the pyridine nitrogen creating a potential hydrogen-bond acceptor site. The ortho-fluorine induces steric constraints near the amide bond, influencing conformation and intermolecular interactions [2] .
Systematic Nomenclature:
Key Structural Properties:Table 1: Molecular Characteristics of 2-Fluoro-N-(pyridin-4-ylmethyl)benzamide
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₃H₁₁FN₂O |
Molecular Weight | 230.24 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (amide O, pyridine N, F) |
Rotatable Bonds | 3 |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)F |
Topological Polar Surface Area | 45.2 Ų |
Bonding and Conformation: The amide C=O and C-N bonds exhibit partial double-bond character due to resonance, restricting rotation. The ortho-fluorine on the benzoyl ring forces a non-planar arrangement with the amide group, while the pyridinylmethyl linker allows flexibility in positioning the pyridine ring relative to the benzamide plane. This geometry influences crystal packing and target binding [2] [9].
Heterocyclic Evolution: Benzamide and pyridine motifs emerged as privileged scaffolds in late 20th-century agrochemical and pharmaceutical research. Early benzamide fungicides (e.g., flutolanil) demonstrated the bioactivity of the anilide core, while pyridine derivatives gained traction for their metabolic stability and hydrogen-bonding capabilities. The fusion of these units—via a methylene linker—represented a strategy to enhance target engagement by combining pharmacophoric elements [8] [7].
Key Historical Milestones:Table 2: Historical Context of Heterocyclic Benzamide Development
Timeframe | Advancement | Significance |
---|---|---|
1834 | Isolation of pyrrole ("fiery oil") from bone pyrolysis | Early recognition of bioactive nitrogen heterocycles |
1950s | Discovery of benzamide herbicides | Validated benzamides as agrochemical scaffolds |
1980s | Pyridine-based fungicides (e.g., fluazinam) | Established pyridine as a bioisostere for benzene |
2000s | Rational design of N-(hetaryl)methyl benzamides | Combined benzamide bioactivity with pyridine’s pharmacokinetic advantages |
Synthetic Evolution: The preparation of 2-fluoro-N-(pyridin-4-ylmethyl)benzamide exemplifies classical amidation strategies:
This synthetic route—reliant on robust and scalable techniques—highlights the compound’s accessibility for structure-activity relationship (SAR) studies. The ortho-fluorine’s electron-withdrawing effect marginally enhances the acyl chloride’s electrophilicity, improving reaction efficiency relative to non-fluorinated analogs [9].
Molecular Hybridization Strategy: This compound epitomizes "covalent molecular hybridization," merging three bioactive elements:
Bioactivity Profile: Though direct biological data for this specific compound is limited in public sources, structural analogs demonstrate potent antifungal and antibacterial activities. For example, benzoxazole-pyridine hybrids (e.g., 4ah in PMC9739801) inhibit Mycosphaerella melonis by 76.4%, attributed to similar pharmacophores [5]. The fluorine atom disrupts fungal cell wall biosynthesis, while the pyridine ring chelates essential metal ions in pathogen enzymes [8] [5].
Table 3: Bioactivity Comparison of Related Fluorinated Heterocycles
Compound | Target Activity | Efficacy | Structural Features |
---|---|---|---|
2-Fluoro-N-(pyridin-4-ylmethyl)benzamide | Antifungal (predicted) | Not fully characterized | Ortho-F, flexible pyridyl linker |
4ah (benzoxazole-pyridine) [5] | Mycosphaerella melonis | 76.4% inhibition at 100 μg/mL | Rigid benzoxazole, pyridine |
Thiophanate-methyl [8] | Broad-spectrum fungicide | Commercial agrochemical | Benzimidazole, carbamate |
Flutolanil [8] | Rhizoctonia spp. control | EC₅₀ = 0.1–1.0 ppm | Meta-trifluoromethyl benzanilide |
Applications in Agrochemical Discovery: Fluorinated benzamides are leveraged against resistant pathogens. The pyridine ring’s nitrogen enables formulation as water-soluble salts (e.g., hydrochlorides), facilitating field application. Patent US8420645B2 exemplifies industrial interest in fluorinated benzamide derivatives for crop protection, though it focuses on quinoline variants [6] [8].
Drug Design Implications: This scaffold’s versatility supports derivatization at multiple sites:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5